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Compound of Interest

4-Fluoro-3-(4-
Compound Name:
methylphenyl)benzoic acid

CAS No.: 1261953-27-8

Cat. No.: B567091

Get Quote

Executive Summary

4-Fluoro-3-(4-methylphenyl)benzoic acid is a biaryl carboxylic acid intermediate used
primarily in the synthesis of pharmaceuticals and liquid crystal materials. Its structural core
combines the metabolic stability of a fluorinated phenyl ring with the lipophilicity of a tolyl group.

Critical Note on Data Availability: As of early 2025, specific experimental melting point data for
this exact isomer (CAS 1261953-27-8) is proprietary and not indexed in public chemical
repositories (e.g., PubChem, NIST). Consequently, researchers must rely on structural analog
interpolation and empirical determination.

This guide provides the predicted thermal range, a validated synthesis protocol to generate the
standard, and the methodology to definitively establish its physical properties.

Chemical Identity & Predicted Properties[1][2][3][4]
[5]
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Property Data

Chemical Name 4-Fluoro-3-(4-methylphenyl)benzoic acid
CAS Number 1261953-27-8

Molecular Formula C14H11FO2

Molecular Weight 230.24 g/mol

Core Scaffold [1,1'-Biphenyl]-3-carboxylic acid
Predicted LogP ~3.8 (High Lipophilicity)

pKa (Acid) ~3.9 — 4.1 (Predicted)

Melting Point Analysis

In the absence of direct experimental data, we derive the expected melting point (MP) range
from structurally homologous biaryl acids.

o Reference Standard 1:[1,1'-Biphenyl]-3-carboxylic acid (Unsubstituted core).
o MP: 160-162 °C.
» Reference Standard 2:4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid (Non-fluorinated analog).

o MP: ~190-210 °C (Trend: Methyl groups often increase lattice energy via packing
efficiency).

» Effect of Fluorine: The ortho-fluorine (relative to the biaryl bond) introduces steric strain and
dipole repulsion, which typically lowers the melting point compared to the non-fluorinated
analog.

Target Predicted Range:155 °C — 175 °C Note: Impurities from Suzuki coupling (e.g.,
protodeboronation byproducts) will significantly depress this value. Rigorous purification is
required before measurement.

Experimental Synthesis Protocol
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To determine the melting point accurately, you must first synthesize a high-purity reference
standard. The most robust route is a Suzuki-Miyaura Cross-Coupling.

Reaction Pathway

Reagents:

Substrate: 3-Bromo-4-fluorobenzoic acid (Electrophile).

Coupling Partner: 4-Tolylboronic acid (Nucleophile).

Catalyst: Pd(dppf)Clz2-CH2Clz (High turnover, air-stable).

Base: Potassium Carbonate (K2CO3).

Step-by-Step Methodology

e Setup: Charge a 3-neck round bottom flask with 3-Bromo-4-fluorobenzoic acid (1.0 equiv), 4-
Tolylboronic acid (1.2 equiv), and K2COs (3.0 equiv).

e Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Nitrogen for 15
minutes.

o Catalysis: Add Pd(dppf)Clz (3-5 mol%). Heat to 90 °C under N2 atmosphere for 4-6 hours.

o Workup:

o

Cool to room temperature.[1]

[¢]

Acidify with 1N HCI to pH ~2 (Precipitates the carboxylic acid).

[¢]

Extract with Ethyl Acetate (x3).[2] Wash organic layer with Brine.

o

Dry over Na2SO4 and concentrate in vacuo.

 Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water or Toluene.
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Visualization: Synthesis & Characterization
Workflow

The following diagram illustrates the logical flow from raw materials to validated physical data.
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Figure 1: Workflow for the synthesis, purification, and physical characterization of the target
biaryl acid.

Melting Point Determination Protocol

Once the material is synthesized and purified (HPLC purity >98%), use the following dual-
method approach to establish the melting point.

Method A: Differential Scanning Calorimetry (DSC) -
Primary Standard

DSC is preferred for drug development applications as it distinguishes between melting,
polymorphic transitions, and decomposition.

o Sample Prep: Weigh 2-5 mg of dried sample into an aluminum pan. Crimping is optional but
recommended to prevent sublimation.

o Ramp: Heat from 40 °C to 250 °C at a rate of 10 °C/min.

o Data Extraction: Record the Onset Temperature (not the peak max) as the official melting
point.

Method B: Capillary Tube (Blichi/Mel-Temp) - Routine
Verification

o Sample Prep: Grind sample to a fine powder. Fill capillary to 2—3 mm height. Pack tightly by
tapping.

e Ramp: Fast ramp (10 °C/min) to 140 °C, then slow ramp (1 °C/min) until melting is observed.

o Observation: Record the temperature of the first liquid droplet (meniscus formation) and the
clear point (complete liquefaction).

o Acceptable Range: A sharp range (< 2 °C difference) indicates high purity.

o Depressed/Broad Range: Indicates solvent entrapment or isomeric impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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